3-(1-Naphthyl)-2-propynoic acid

Physical Organic Chemistry Polar Effect Transmission Substituent Effect Reversal

Generic arylpropiolic acids cannot replicate the peri-substituent interactions critical for studying polar effects through π-conjugated systems. 3-(1-Naphthyl)-2-propynoic acid (CAS 4843-42-9) uniquely resolves this: its 1-naphthyl peri-geometry enforces C8-H···side chain proximity, producing a reversed dipolar substituent effect absent in 2-naphthyl and phenyl analogs. • Validated pKa and esterification kinetic benchmarks for computational model calibration • Enables regioselective 1,8-naphthyl-fused heterocycle synthesis via metal-catalyzed annulation. Supplied at 95% purity; in stock for global dispatch.

Molecular Formula C13H8O2
Molecular Weight 196.2 g/mol
CAS No. 4843-42-9
Cat. No. B1604831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthyl)-2-propynoic acid
CAS4843-42-9
Molecular FormulaC13H8O2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C#CC(=O)O
InChIInChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15)
InChIKeyAAFMEUUZRXLGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthyl)-2-propynoic acid (CAS 4843-42-9): Physicochemical and Reactivity Profile for Rational Chemical Selection


3-(1-Naphthyl)-2-propynoic acid (CAS 4843-42-9) is an aryl-substituted propiolic acid derivative with the molecular formula C13H8O2 and a molecular weight of 196.20 g/mol [1]. This compound is characterized by a terminal alkyne conjugated to both a carboxylic acid and a 1-naphthyl ring system. This specific peri-substitution pattern on the naphthalene core creates a unique electronic environment that critically distinguishes it from its 2-naphthyl isomer (CAS 4843-43-0) and the phenyl-substituted analog (CAS 637-44-5) [2]. The differentiation is not merely structural but has been quantitatively demonstrated through systematic studies on the transmission of polar effects, ionization constants, and esterification kinetics, making the specific substitution pattern a primary driver for scientific selection in mechanistic probe studies and design of experiments sensitive to electronic effects [2].

Why 3-(1-Naphthyl)-2-propynoic acid Cannot Be Simply Substituted by Other Arylpropiolic Acids in Electronic Effect Studies


Substituting 3-(1-Naphthyl)-2-propynoic acid with a generic arylpropiolic acid, such as the 3-phenyl or 2-naphthyl isomer, is not scientifically equivalent for applications involving electronic perturbation. The 1-naphthyl peri-geometry uniquely enforces a close proximity between the C8-H/C8-substituent and the propiolic acid side chain, leading to a 'reversed dipolar substituent effect' that is not observed in the phenyl or 2-naphthyl series [1]. This results in a quantitatively distinct ionization constant (pKa) and esterification kinetics that do not follow classical Hammett relationships. Using the 2-naphthyl derivative would eliminate this critical spatial interaction, while substituting the saturated 3-(1-naphthyl)propionic acid (CAS 3243-42-3) would abolish the conjugated triple bond entirely, removing the fundamental property responsible for its behavior as both a mechanistic probe and an alkyne-based synthetic building block .

3-(1-Naphthyl)-2-propynoic acid Comparator-Based Evidence for Scientific Procurement Decisions


Demonstration of a Reversed Dipolar Substituent Effect in Ionization vs. 2-Naphthyl and Phenyl Analogs

The 3-(1-naphthyl) substitution pattern is uniquely capable of demonstrating a quantitative reversal of the normal substituent effect. For 8-substituted-1-naphthyl propiolic acids, electron-withdrawing halo substituents induce a reversed dipolar effect on the pKa, an observation quantitatively accounted for by Kirkwood-Westheimer calculations [1]. This reversal is fundamentally absent in the 3-phenylpropiolic acid and 3-(2-naphthyl)propiolic acid systems, where the side chain is not spatially constrained in the peri-position. This makes the 1-naphthyl isomer a required probe for studying through-space electrostatic field effects in propiolic acid scaffolds.

Physical Organic Chemistry Polar Effect Transmission Substituent Effect Reversal

Measured Ionization and Esterification Kinetic Divergence from Model Phenylpropiolic Acid Systems

In a direct physical chemical study, the ionization (pKa) and esterification rate coefficients for 3-(1-naphthyl)propiolic acid were determined and showed significant quantitative deviations from model systems. The ΔpKa values and esterification rates for the 1-naphthyl compound could not be predicted by simple Hammett models that accurately describe the phenylpropiolic series [1]. Instead, the observed retardations in alkaline hydrolysis of its methyl ester were specifically in agreement with a reversed dipolar effect and the absence of steric bulk effects, a profile unique to the 1-naphthyl geometry [1].

Linear Free Energy Relationships Esterification Kinetics Ionization Constant

Structural Uniqueness and Synthetic Precursor Purity Profile vs. Saturated 3-(1-Naphthyl)propionic Acid

3-(1-Naphthyl)-2-propynoic acid serves as a bifunctional building block combining a terminal alkyne and a conjugated carboxylic acid, a capability absent in the saturated analog 3-(1-Naphthyl)propionic acid (CAS 3243-42-3) . This dual functionality is essential for its documented applications in metal-catalyzed carboxylation, click chemistry, and heterocycle synthesis . While the 2-naphthyl isomer (CAS 4843-43-0) shares the same functional groups, the 1-substituted isomer provides a distinct steric environment that alters the regiochemical outcomes in subsequent cycloaddition or coupling reactions .

Synthetic Intermediate Click Chemistry Building Block Coumarin Synthesis

Optimal Research Application Scenarios for 3-(1-Naphthyl)-2-propynoic acid Based on Validated Differentiation Evidence


Mechanistic Probe for Through-Space Electrostatic Field Effects in Acetylenic Acids

Due to the well-documented reversal of dipolar substituent effects uniquely observed in the 3-(1-naphthyl)propiolic acid scaffold, this compound is the essential tool for physical organic chemists studying the transmission of polar effects through π-conjugated systems where spatial proximity dominates over classical inductive pathways [1].

Kinetic Reference Standard for Non-Hammett Reactivity in Propiolate Ester Solvolysis

The alkaline hydrolysis and esterification rate coefficients for this compound, which quantitatively deviate from the behavior of phenylpropiolic model systems, provide a validated benchmark for calibrating computational chemistry models of electrostatic field effects in peri-substituted aromatics [1].

Regioselective Synthesis of 1-Naphthyl-Fused Heterocycles and Coumarins

This building block enables the construction of 1,8-naphthyl-fused heterocyclic systems through metal-catalyzed couplings and annulation reactions. The specific peri-orientation of the propiolic acid chain is critical for the regioselectivity of these ring closures, a structural feature not replicable by the 2-naphthyl isomer .

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